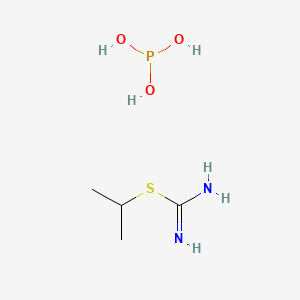![molecular formula C17H17N5O B12631300 2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 918663-12-4](/img/structure/B12631300.png)
2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one is a bicyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are characterized by two fused pyrimidine rings, which are six-membered rings containing nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimido[4,5-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrrolo[2,3-d]pyrimidines: These compounds have a fused pyrrole and pyrimidine ring system.
Pyrazolo[3,4-d]pyrimidines: These compounds have a fused pyrazole and pyrimidine ring system
Uniqueness
2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the piperidin-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
918663-12-4 |
|---|---|
Molekularformel |
C17H17N5O |
Molekulargewicht |
307.35 g/mol |
IUPAC-Name |
7-phenyl-2-piperidin-1-yl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H17N5O/c23-16-13-11-18-17(22-9-5-2-6-10-22)21-15(13)19-14(20-16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,18,19,20,21,23) |
InChI-Schlüssel |
GLCRZGHAAOUCQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=C3C(=O)NC(=NC3=N2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


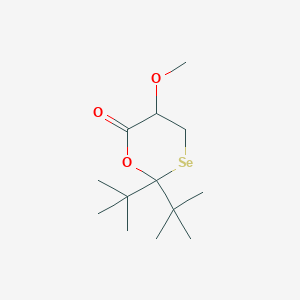


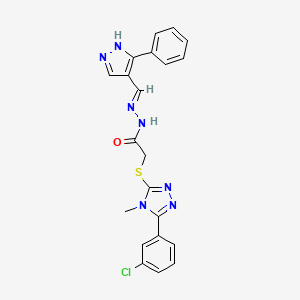
![methyl 2-[[2-[[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B12631238.png)

![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[3-phenyl-2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B12631247.png)

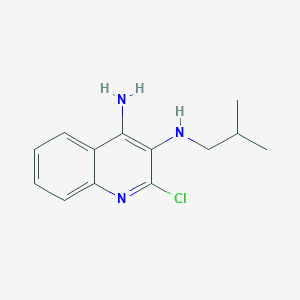

![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
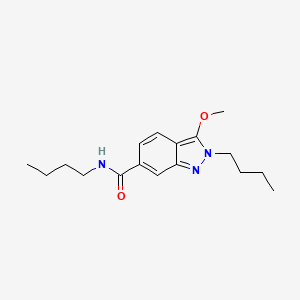
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
